2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]-N-(tetrahydro-2-furanylmethyl)aniline
Overview
Description
“2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]-N-(tetrahydro-2-furanylmethyl)aniline” is a chemical compound with the molecular formula C21H26N4O5S . It has been characterized as a novel inhibitor of the Aedes aegypti Kir1 (AeKir1) channel .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C21H26N4O5S . Unfortunately, the available sources do not provide further details about its molecular structure.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available sources. Its molecular formula is C21H26N4O5S and it has an average mass of 446.520 Da .Scientific Research Applications
Nucleophilic Addition Reactions
Nucleophilic addition reactions involving compounds with structures similar to the query chemical, such as 2-nitro-1-(phenylsulfonyl)indole, have been studied for synthesizing 3-substituted-2-nitroindoles. These reactions afford products in varying yields and underscore the potential for creating novel compounds through strategic nucleophilic additions (Pelkey, Barden, & Gribble, 1999).
Supramolecular Structures via Hydrogen Bonds and π-Stacking Interactions
Research on arylsulfonates of nickel and cobalt has revealed the formation of supramolecular structures through hydrogen bonds and π-π stacking interactions. These studies highlight the importance of molecular structure in determining the physical properties of the compounds, which is relevant for designing materials with specific functionalities (Gándara et al., 2006).
Electron Transfer Rates
The influence of molecular structure on electron transfer rates has been mapped using direct measurements of the electron spin-spin exchange interaction. This research is crucial for understanding the electronic properties of molecules and can guide the synthesis of compounds with desired electronic characteristics (Lukas et al., 2003).
Sulfomethylation Reactions
Sulfomethylation of di-, tri-, and polyazamacrocycles offers a route to mixed-side-chain macrocyclic chelates. These reactions, and the subsequent modifications, are significant for the development of new chelating agents, which have applications in various fields including medicine and environmental science (van Westrenen & Sherry, 1992).
Mechanism of Action
Future Directions
The compound has been identified as a more potent in vitro inhibitor of the AeKir1 channel compared to previously reported scaffolds . It has also been found to kill mosquito larvae . These findings suggest potential future directions for the use of this compound in the control of mosquito-borne diseases.
Properties
IUPAC Name |
5-[4-(benzenesulfonyl)piperazin-1-yl]-2-nitro-N-(oxolan-2-ylmethyl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5S/c26-25(27)21-9-8-17(15-20(21)22-16-18-5-4-14-30-18)23-10-12-24(13-11-23)31(28,29)19-6-2-1-3-7-19/h1-3,6-9,15,18,22H,4-5,10-14,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXBWEUFTGLSOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.